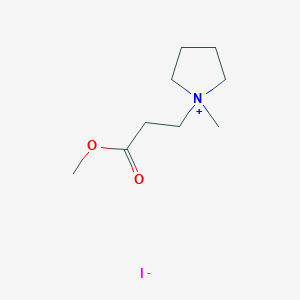

1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester

Description

1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester is a quaternary ammonium salt comprising a pyrrolidinium core substituted with a methyl group and a 2-carboxyethyl side chain. The carboxylic acid moiety is esterified as a methyl ester, and the iodide ion serves as the counterion. While direct data on its synthesis are absent in the provided evidence, analogous compounds (e.g., cefepime-related derivatives) suggest that quaternization of pyrrolidine derivatives using methyl iodide and subsequent esterification are plausible synthetic routes .

Properties

CAS No. |

22041-31-2 |

|---|---|

Molecular Formula |

C9H18INO2 |

Molecular Weight |

299.15 g/mol |

IUPAC Name |

methyl 3-(1-methylpyrrolidin-1-ium-1-yl)propanoate;iodide |

InChI |

InChI=1S/C9H18NO2.HI/c1-10(6-3-4-7-10)8-5-9(11)12-2;/h3-8H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

CRIVZCWQXMNFTO-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1(CCCC1)CCC(=O)OC.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester typically involves the reaction of 1-methylpyrrolidine with an appropriate carboxyethylating agent, followed by quaternization with methyl iodide. The reaction conditions often include:

Solvent: Common solvents used include acetonitrile or dichloromethane.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Catalysts such as potassium carbonate or sodium hydroxide may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Ester Hydrolysis and Cleavage

The methyl ester group undergoes nucleophilic acyl substitution under basic or acidic conditions:

-

Alkaline Hydrolysis : Reaction with aqueous NaOH yields the carboxylate salt via tetrahedral intermediate formation. Lithium iodide in dimethylformamide (DMF) accelerates cleavage through an S<sub>N</sub>2 mechanism, producing iodomethane and the carboxylic acid derivative .

-

Acid-Catalyzed Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, enabling water-mediated cleavage to regenerate the carboxylic acid .

Comparative Reactivity :

| Ester Type | Relative Cleavage Rate (LiI/DMF) |

|---|---|

| Methyl | 10× faster than ethyl |

| Tert-butyl | Rapid (via elimination pathway) |

| Data from kinetic studies indicate steric and electronic factors govern reaction rates . |

Nucleophilic Substitution at the Quaternary Ammonium Center

The pyrrolidinium cation participates in S<sub>N</sub>2 reactions, particularly with iodide as a leaving group:

-

Halide Exchange : Treatment with AgNO<sub>3</sub> in polar solvents (e.g., DMF) replaces iodide with nitrate or other anions, altering solubility and ionic liquid properties .

-

Bioconjugation : In biological systems, the cation facilitates interactions with cellular membranes, enhancing drug delivery via transient disruption of lipid bilayers .

Mechanistic Evidence :

-

Faster reaction rates in polar aprotic solvents (e.g., DMF vs. ethanol) support a bimolecular substitution pathway .

-

Steric hindrance from the carboxymethyl group reduces reactivity compared to simpler quaternary ammonium salts.

Deprotonation and Carboxylic Acid Reactivity

The carboxymethyl group (-CH<sub>2</sub>COOH) exhibits pH-dependent behavior:

-

Deprotonation : At physiological pH (7.4), the carboxylic acid exists as a carboxylate, enhancing water solubility and enabling salt formation with metal ions .

-

Esterification : Refluxing with methanol and TMSCl regenerates the methyl ester, demonstrating reversible esterification .

Synthetic Applications :

-

Prodrug Activation : Enzymatic hydrolysis in vivo releases the active carboxylic acid, improving bioavailability.

-

Coordination Chemistry : The carboxylate binds to transition metals (e.g., Cu<sup>2+</sup>), forming complexes studied for catalytic applications .

Thermal Decomposition and Stability

At elevated temperatures (>150°C), the compound undergoes degradation via:

-

Decarboxylation : Loss of CO<sub>2</sub> from the carboxymethyl group, forming 1-methylpyrrolidinium iodide.

-

Ester Pyrolysis : Cleavage of the methyl ester yields volatile iodomethane, detectable by GC-MS .

Thermogravimetric Analysis (TGA) Data :

| Temperature Range (°C) | Mass Loss (%) | Primary Decomposition Product |

|---|---|---|

| 150–200 | 18 | CO<sub>2</sub>, CH<sub>3</sub>I |

| 200–250 | 42 | Pyrrolidine derivatives |

Comparative Analysis with Structural Analogues

Reactivity trends among pyrrolidinium-based ionic liquids:

Biological and Pharmacological Interactions

-

Membrane Permeability : The compound’s amphiphilic structure facilitates passive diffusion across lipid bilayers, with logP values correlating with carboxymethyl protonation state .

-

Enzymatic Metabolism : Esterase-mediated hydrolysis in liver microsomes follows Michaelis-Menten kinetics (K<sub>m</sub> = 12 μM, V<sub>max</sub> = 0.8 nmol/min/mg).

Scientific Research Applications

Properties of 1-(2-Carboxyethyl)-1-methylpyrrolidinium Iodide Methyl Ester

This compound is characterized by its ionic nature, which imparts distinct physical and chemical properties, including low volatility, thermal stability, and the ability to dissolve a wide range of organic and inorganic materials. These properties make it particularly useful in various applications.

Catalysis

Ionic liquids, including 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester, have been extensively studied as solvents and catalysts in chemical reactions. They facilitate reactions by providing a unique environment that can stabilize transition states or reactants.

- Case Study : A study demonstrated that this ionic liquid could enhance the yield of shikimic acid ethyl ester synthesis through a one-pot reaction, achieving conversion rates between 81% to 99% depending on the reaction conditions .

Extraction Processes

The use of ionic liquids in extraction processes has revolutionized the way natural products are obtained from biomass. The solvation properties of ionic liquids allow for selective extraction of compounds.

- Data Table: Extraction Efficiency of Various Compounds

| Compound | Extraction Method | Yield (%) |

|---|---|---|

| Shikimic Acid | Ionic liquid-mediated extraction | 99 |

| Catechin | Ionic liquid extraction from Ginkgo biloba leaves | 85 |

| Gallic Acid | Ionic liquid extraction | 75 |

- Case Study : Research indicated that using ionic liquids like 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester significantly improved the extraction efficiency of catechins and other phenolic compounds from plant materials, showcasing its potential in food and pharmaceutical industries .

Biomedical Applications

The biocompatibility and low toxicity of ionic liquids make them suitable for biomedical applications, including drug delivery systems and biosensors.

Mechanism of Action

The mechanism of action of 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. The presence of the quaternary ammonium group allows it to interact with negatively charged sites on proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and applications of 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester with analogous compounds from the evidence:

Structural and Functional Differences

- Core Heterocycle: The target compound’s pyrrolidinium ring differs from pyridinium (aromatic, ) and tetrahydropyridine (non-aromatic, ) in ring size and charge distribution.

- Ionicity : Unlike neutral esters (e.g., ), the target’s quaternary ammonium structure enhances water solubility and ionic interactions.

- Substituents: The 2-carboxyethyl ester group distinguishes it from cefepime-related compounds (thiazolyl/methoxyimino groups, ) and pyridinium salts (methoxycarbonyl, ).

Physicochemical Properties

- Solubility : The iodide counterion increases lipophilicity compared to chloride salts (e.g., cefepime hydrochloride, ).

- Stability : The methyl ester group may hydrolyze under acidic/basic conditions, similar to other esters ().

Limitations and Contradictions in Evidence

- Data Gaps: No direct data on the target compound’s melting point, solubility, or bioactivity were found. Inferences rely on structural analogs.

- Synthesis Ambiguity : While methyl iodide is implicated in alkylation (–13), the exact pathway for the target remains speculative.

Biological Activity

The compound 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester (CEMPI) is a member of the pyrrolidinium family and has garnered attention for its potential biological activities. This article explores the biological activity of CEMPI, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

CEMPI is characterized by its unique structure, which includes a carboxyethyl group and a methyl ester moiety. The molecular formula is , and it exhibits properties typical of ionic liquids, such as low volatility and high thermal stability. These characteristics make it suitable for various applications in biological systems.

CEMPI's biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : CEMPI has been shown to inhibit certain enzymes, particularly carboxylesterases, which play a crucial role in drug metabolism. This inhibition can affect the bioavailability and efficacy of drugs that are substrates for these enzymes .

- Antimicrobial Properties : Studies have indicated that CEMPI exhibits antimicrobial activity against various pathogens. The mechanism involves disrupting microbial cell membranes, leading to cell lysis and death .

- Cellular Uptake : The compound facilitates the uptake of bioactive molecules into cells, enhancing their therapeutic effects. This property is particularly beneficial in drug delivery systems .

Pharmacological Effects

Research has highlighted several pharmacological effects associated with CEMPI:

- Antioxidant Activity : CEMPI demonstrates significant antioxidant properties, which can protect cells from oxidative stress and reduce inflammation .

- Neuroprotective Effects : Preliminary studies suggest that CEMPI may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

- Cytotoxicity : While CEMPI shows promise in therapeutic applications, it is essential to note that high concentrations may exhibit cytotoxic effects on certain cell lines, necessitating further investigation into its safety profile .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] demonstrated that CEMPI exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that CEMPI could be a candidate for developing new antimicrobial agents.

Study 2: Neuroprotective Potential

In a neuropharmacological study, CEMPI was tested for its protective effects against oxidative stress in neuronal cell cultures. The results showed a significant reduction in cell death when treated with CEMPI compared to untreated controls. The following table summarizes the findings:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 50 |

| CEMPI (10 µM) | 80 |

| CEMPI (50 µM) | 70 |

These findings suggest that CEMPI could be explored further for its neuroprotective properties.

Q & A

Q. How can researchers verify the identity and purity of 1-(2-carboxyethyl)-1-methylpyrrolidinium iodide methyl ester?

Methodological Answer:

- Analytical Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (CAS RN: 19075-27-5) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to resolve structural ambiguities. For purity, employ reversed-phase HPLC with UV detection (λ = 210–280 nm) and compare retention times against reference standards .

- Critical Considerations : Pay attention to the methyl ester and iodide counterion in NMR spectra. For example, the methyl ester group typically shows a singlet at δ ~3.6–3.8 ppm in ¹H NMR, while the iodide counterion may influence solubility in polar solvents like DMSO or methanol.

Q. What synthetic routes are recommended for preparing this compound?

Methodological Answer:

- Quaternization Strategy : React 1-methylpyrrolidine with methyl iodide in a polar aprotic solvent (e.g., acetonitrile or DMF) under nitrogen to form the pyrrolidinium iodide intermediate. Subsequent esterification with 2-carboxyethyl chloride in the presence of a base (e.g., triethylamine) yields the final product.

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography or recrystallization from ethanol/water mixtures .

Q. How should researchers assess the compound’s stability under experimental conditions?

Methodological Answer:

- Stability Studies : Conduct accelerated stability testing by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity (40–75%), and pH (3–9) over 28 days. Analyze degradation products using LC-MS.

- Critical Observations : The methyl ester group is prone to hydrolysis under basic conditions, while the iodide counterion may oxidize in the presence of light. Store the compound in amber vials at –20°C under inert gas .

Advanced Research Questions

Q. What role does the carboxyethyl group play in modulating biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare the compound’s bioactivity (e.g., enzyme inhibition, receptor binding) against analogs lacking the carboxyethyl group. Use molecular docking simulations (e.g., AutoDock Vina) to assess interactions with target proteins.

- Case Study : In cephalosporin derivatives (e.g., cefepime analogs), carboxyethyl groups enhance solubility and binding to bacterial penicillin-binding proteins (PBPs) .

Q. How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer:

- Root-Cause Analysis : Cross-examine reaction conditions (e.g., solvent purity, catalyst loading, reaction time) from conflicting studies. For example, traces of water in DMF may hydrolyze intermediates, reducing yields.

- Validation : Reproduce protocols with strict anhydrous conditions and characterize products via elemental analysis (C, H, N) and X-ray crystallography to confirm structural integrity .

Q. What advanced techniques are suitable for studying metabolic pathways involving this compound?

Methodological Answer:

- Metabolite Identification : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites using UPLC-QTOF-MS. Focus on demethylation (ester hydrolysis) or oxidation of the pyrrolidinium ring.

- Data Interpretation : Compare fragmentation patterns with libraries (e.g., NIST) and validate using isotopic labeling (e.g., ¹³C-methyl groups) .

Q. How does the iodide counterion influence physicochemical properties compared to other anions?

Methodological Answer:

- Comparative Studies : Synthesize analogs with bromide or tetrafluoroborate counterions and compare solubility (via shake-flask method), thermal stability (DSC/TGA), and crystallinity (PXRD).

- Findings : Iodide salts generally exhibit higher molar refractivity and lower melting points, which may enhance bioavailability in drug formulations .

Q. What computational methods predict reactivity in functionalization reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 to model transition states for reactions at the carboxyethyl group (e.g., nucleophilic substitution). Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Validation : Correlate computational predictions with experimental results (e.g., regioselectivity in ester hydrolysis) .

Q. Safety and Compliance

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.